N,N-Dimethyl-4-(trifluoromethylthio)aniline

描述

Fundamental Molecular Characteristics

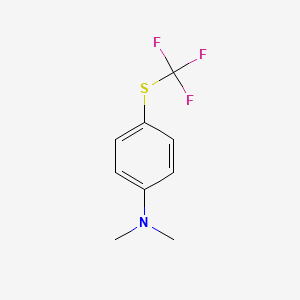

N,N-dimethyl-4-(trifluoromethylthio)aniline represents a substituted aniline derivative characterized by its distinctive molecular architecture. The compound bears the Chemical Abstracts Service registry number 2677-71-6 and possesses the molecular formula C₉H₁₀F₃NS. The molecular weight is established at 221.24 grams per mole, reflecting the contribution of the trifluoromethylthio functional group to the overall mass.

The IUPAC nomenclature follows systematic naming conventions, designating the compound as N,N-dimethyl-4-[(trifluoromethyl)thio]benzenamine. Alternative nomenclature systems provide the designation benzenamine, N,N-dimethyl-4-[(trifluoromethyl)thio]-, which emphasizes the benzenamine core structure with appropriate substitution patterns. The compound is also referenced in various databases under synonymous names including N,N-dimethyl-4-[(trifluoromethyl)thio]aniline, reflecting the aniline-based naming convention commonly employed in organic chemistry literature.

The molecular structure consists of a benzene ring system bearing two distinct substituents that impart contrasting electronic effects. The para-positioned trifluoromethylthio group (-SCF₃) serves as a strong electron-withdrawing substituent, while the N,N-dimethylamino group functions as an electron-donating moiety. This substitution pattern creates a donor-acceptor system that significantly influences the compound's electronic properties and reactivity profile.

Structural Framework Analysis

The aromatic framework of this compound maintains the planar geometry characteristic of substituted benzene systems. The dimethylamino nitrogen atom adopts a pyramidal geometry due to its sp³ hybridization state, with the two methyl groups and the aromatic carbon forming a trigonal pyramidal arrangement. The C-N bond length between the nitrogen and the aromatic carbon is shortened compared to aliphatic amines due to partial double bond character resulting from resonance delocalization.

The trifluoromethylthio substituent introduces significant steric and electronic perturbations to the molecular system. The sulfur atom maintains tetrahedral geometry with bond angles influenced by the electronegative fluorine atoms. The C-S bond connecting the trifluoromethyl group to the sulfur exhibits polarization toward the sulfur atom, while the S-C(aromatic) bond demonstrates partial ionic character due to the electronegativity difference between sulfur and carbon.

The spatial arrangement of substituents creates a dipolar molecule with significant charge separation. The electron density distribution shows accumulation at the dimethylamino nitrogen and depletion at the trifluoromethylthio carbon, establishing a molecular dipole moment that influences intermolecular interactions and solubility characteristics.

属性

IUPAC Name |

N,N-dimethyl-4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKYHTVVJPJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613911 | |

| Record name | N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2677-71-6 | |

| Record name | N,N-Dimethyl-4-[(trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2677-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N,N-Dimethyl-4-(trifluoromethylthio)aniline belongs to a class of trifluoromethylthio (SCF₃)-substituted aromatic compounds valued for their metabolic stability and lipophilicity. The introduction of the SCF₃ group typically employs diazonium salt intermediates, leveraging their high reactivity in electrophilic substitution reactions. The compound’s synthesis is anchored in the Sandmeyer reaction, a classical method for introducing sulfur-based functionalities into aromatic systems.

Sandmeyer Trifluoromethylthiolation Method

Diazonium Salt Preparation

The synthesis begins with the preparation of 4-(dimethylamino)benzenediazonium tetrafluoroborate. In a 50 mL round-bottom flask, 10 mmol of 4-(dimethylamino)aniline is dissolved in a mixture of absolute ethanol (3 mL) and aqueous hydrofluoric acid (50%, 2.5 mL). Tert-butyl nitrite (2.7 mL, 20 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 1 hour. The diazonium tetrafluoroborate precipitates upon addition of diethyl ether (20 mL) and is isolated via filtration, followed by drying under vacuum (10⁻³ mbar).

Table 1: Reaction Conditions for Diazonium Salt Synthesis

| Parameter | Value |

|---|---|

| Starting material | 4-(Dimethylamino)aniline |

| Solvent system | Ethanol/HBF₄(aq) |

| Nitrosating agent | Tert-butyl nitrite |

| Temperature | 0°C (initial), RT (final) |

| Yield | Quantitative |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through multinuclear NMR spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.8 Hz, 2H), 3.03 (s, 6H).

- ¹⁹F NMR (151 MHz, CDCl₃): δ −44.7 ppm.

- ¹³C NMR (101 MHz, CDCl₃): δ 151.9 (C-N), 137.9 (2C, aromatic), 129.8 (q, ¹J(C,F) = 308.8 Hz, SCF₃), 112.3 (2C, aromatic), 108.2 (q, ³J(C,F) = 1.8 Hz, C-SCF₃), 40.0 (2C, N(CH₃)₂).

Table 3: Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 7.51 (d, 2H), 6.70 (d, 2H), 3.03 (s, 6H) |

| ¹⁹F NMR | δ −44.7 ppm |

| ¹³C NMR | δ 151.9, 137.9, 129.8 (q), 112.3, 108.2 (q) |

| GC-MS | m/z 221 [M]⁺ |

Reaction Optimization and Parameters

Critical parameters influencing the reaction efficiency include:

- Temperature control : Diazotization at 0°C minimizes side reactions such as diazo group decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance the stability of the diazonium intermediate.

- Stoichiometry : A 1:2 molar ratio of aniline to tert-butyl nitrite ensures complete diazotization.

Applications and Implications

This compound serves as a key intermediate in:

- Pharmaceuticals : Bioisostere for sulfonamide groups in protease inhibitors.

- Agrochemicals : Enhances pesticidal activity through improved membrane permeability.

化学反应分析

Types of Reactions

N,N-Dimethyl-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted aniline derivatives.

科学研究应用

N,N-Dimethyl-4-(trifluoromethylthio)aniline is used in several scientific research fields, including:

Chemistry: As a reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: As a potential lead compound for the development of pharmaceuticals with improved bioavailability and metabolic stability.

Industry: In the production of agrochemicals, dyes, and advanced materials.

作用机制

The mechanism by which N,N-Dimethyl-4-(trifluoromethylthio)aniline exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity .

相似化合物的比较

Table 1: Comparison of Substituent Effects on Aniline Derivatives

Key Observations :

- Conjugated systems, such as thiophene or indene derivatives (e.g., ), exhibit redshifted absorption/emission due to extended π-systems, whereas the -SCF₃ group may prioritize electronic polarization over conjugation .

Optical and Photophysical Properties

Table 2: Fluorescence Quantum Yields of Related Compounds

Key Observations :

- While direct data for the target compound’s fluorescence are unavailable, and suggest that electron-withdrawing groups like -SCF₃ may reduce ΦF compared to conjugated ethynyl or heteroaromatic systems due to enhanced non-radiative decay pathways .

- The Stokes shift (a measure of energy relaxation) is expected to be larger in compounds with strong charge-transfer character, as seen in .

Key Observations :

- The target compound’s synthesis () is efficient (97% yield) compared to isotope-labeled analogs () but requires specialized reagents like hypervalent iodine(III) .

- Applications in optoelectronics are inferred from , where similar dimethylaniline derivatives exhibit solvatochromism (solvent-dependent color shifts) useful in sensors .

Stability and Reactivity

生物活性

N,N-Dimethyl-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula CHFNS, notable for its unique trifluoromethylthio group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and mechanisms of action.

The presence of the trifluoromethylthio group enhances the lipophilicity and metabolic stability of this compound, facilitating its interaction with biological membranes and proteins. This compound can undergo various metabolic transformations, leading to the formation of active metabolites that contribute to its biological effects. The primary mechanisms of action involve:

- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which could be leveraged in therapeutic applications.

- Protein-Ligand Interactions : The unique structural features allow it to interact selectively with various biomolecules, enhancing its efficacy as a pharmaceutical candidate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. A study highlighted that derivatives with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.070 to 35.8 μM, indicating potent activity compared to standard antibiotics like ampicillin .

Cytotoxicity and Anticancer Potential

In vitro tests using human cancer cell lines revealed that this compound derivatives demonstrated varying degrees of cytotoxicity. For instance, certain derivatives showed IC values ranging from 1.4 to 6 μM against chronic myeloid leukemia (K562) and breast carcinoma (MCF-7) cell lines . These findings suggest that the compound may possess dual functionality as both an antimicrobial and anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino + Trifluoromethylthio groups | Antimicrobial, anticancer |

| 4-(Trifluoromethylthio)aniline | Lacks dimethyl groups | Limited biological activity |

| N,N-Dimethyl-4-(methylthio)aniline | Contains methylthio instead of trifluoromethylthio | Moderate antimicrobial activity |

This table illustrates how the presence of both dimethylamino and trifluoromethylthio groups in this compound contributes to its enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities, finding that modifications at specific positions significantly influenced their antimicrobial potency and cytotoxicity profiles .

- Mechanistic Insights : Research into the mechanism of action revealed that the trifluoromethylthio group plays a critical role in modulating binding affinities to target proteins, which is essential for understanding how these compounds can be optimized for therapeutic use .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-4-(trifluoromethylthio)aniline, and how can purity be validated?

- Answer : The compound can be synthesized via direct trifluoromethylthiolation of terminal alkynes using hypervalent iodine(III) reagents under fluorinated alcohol mediation, yielding a white solid with high purity . Validation involves 1H NMR (e.g., δ 7.35–6.65 ppm for aromatic protons) and 19F NMR (δ −40 to −45 ppm for CF3S groups) to confirm structural integrity. Purity assessment typically employs HPLC (≥98% by area normalization) or GC-MS to rule out byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- FT-IR : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, CF3 symmetric/asymmetric stretches at 1100–1250 cm⁻¹) .

- NMR : 1H and 19F NMR resolve electronic environments (e.g., dimethylamino protons at δ ~3.0 ppm; CF3S fluorine signals at δ −43 ppm) .

- UV-Vis : Detects π→π* transitions (λmax ~300–350 nm) influenced by the trifluoromethylthio group’s electron-withdrawing effect .

Q. How does the trifluoromethylthio group influence the compound’s electronic structure?

- Answer : The -SCF3 group is strongly electron-withdrawing due to its high electronegativity and resonance effects, which lowers the HOMO energy of the aniline ring. This can be quantified via DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier orbitals and predict reactivity in electrophilic substitution reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact the photophysical properties of this compound?

- Answer : Replacing the trifluoromethylthio group with electron-donating groups (e.g., -OCH3) red-shifts fluorescence emissions due to enhanced charge transfer. For example, derivatives like N,N-dimethyl-4-(2-phenylpyrimidoindazol-4-yl)aniline exhibit fluorescence quantum yields (ΦF) up to 0.068, attributed to intramolecular charge transfer (ICT) states . Temperature-dependent studies (e.g., in DMSO) reveal intensified TICT (twisted intramolecular charge transfer) emissions at elevated temperatures .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound?

- Answer : Crystal structures of analogues (e.g., N,N-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline) often exhibit disorder due to flexible dimethylamino or trifluoromethylthio groups. SHELXL refinement with TWIN/BASF commands is recommended for high-resolution data, while low-resolution cases may require restraints on anisotropic displacement parameters .

Q. How can computational methods (DFT, TD-DFT) predict and explain the acidochromic behavior of related aniline derivatives?

- Answer : Protonation at the dimethylamino group induces a bathochromic shift in UV-Vis spectra (e.g., λmax shift from 350 nm to 450 nm in acetonitrile). TD-DFT (B3LYP/6-31G*) simulations correlate this with stabilization of the LUMO upon protonation, validated by experimental NMR chemical shift changes (Δδ ~0.5 ppm for aromatic protons) .

Q. What strategies address contradictions in biological activity data between this compound and structural analogs (e.g., trifluralin)?

- Answer : Comparative studies using control compounds (e.g., trifluralin, a canonical dinitroaniline) are critical. For instance, discrepancies in herbicidal activity may arise from differences in lipophilicity (logP) or steric hindrance from the trifluoromethylthio group. QSAR models incorporating Hammett σ constants (σ ≈ 0.88 for -SCF3) can rationalize these variations .

Q. How can the compound’s thermal stability be optimized for photothermal applications?

- Answer : Introducing rigid substituents (e.g., ethynyl groups) enhances thermal stability. For example, N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline derivatives show negligible degradation up to 250°C. DSC/TGA profiles (heating rate 10°C/min under N2) confirm stability, while photothermal conversion efficiency is measured via time-dependent laser irradiation (e.g., 808 nm, 1.5 W/cm²) .

Methodological Notes

- Contradiction Resolution : Conflicting fluorescence data (e.g., solvent polarity effects) require normalization to standard dyes (e.g., fluorescein) .

- Synthesis Optimization : Use of fluorinated alcohols (e.g., TFE) accelerates trifluoromethylthiolation kinetics by stabilizing hypervalent iodine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。